molecular formula C11H19BO2 B3391572 2-(1-Cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1867923-49-6

2-(1-Cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3391572
CAS No.: 1867923-49-6
M. Wt: 194.08 g/mol
InChI Key: DOGJSLVOGBGMJP-UHFFFAOYSA-N
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Description

2-(1-Cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1867923-49-6) is a pinacol boronic ester characterized by a cyclopropylvinyl substituent. Its molecular formula is C₁₁H₁₉BO₂ (MW: 194.08), and it is commercially available with 97% purity . The cyclopropyl group introduces ring strain and unique steric/electronic properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and drug synthesis.

Properties

IUPAC Name

2-(1-cyclopropylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO2/c1-8(9-6-7-9)12-13-10(2,3)11(4,5)14-12/h9H,1,6-7H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGJSLVOGBGMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1867923-49-6
Record name 2-(1-cyclopropylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropylvinylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent mixing and reaction monitoring can enhance efficiency and safety.

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent.

    Oxidation and Reduction: While less common, the compound can undergo oxidation to form boronic acids or esters and reduction to yield boranes.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or water.

Major Products:

    Aryl and Vinyl Compounds: The primary products of Suzuki-Miyaura coupling are aryl and vinyl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Chemistry:

    Organic Synthesis: Used extensively in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Material Science: Employed in the preparation of polymers and advanced materials with specific electronic properties.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Bioconjugation: Applied in the modification of biomolecules for imaging and therapeutic purposes.

Industry:

    Agrochemicals: Used in the synthesis of herbicides, insecticides, and fungicides.

    Electronics: Involved in the production of organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism of action for 2-(1-Cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Table 1: Key Structural and Reactivity Differences
Compound Name Substituent Molecular Weight Stability/Reactivity Notes Key Applications/References
2-(1-Cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cyclopropylvinyl 194.08 High ring strain enhances reactivity; moderate steric hindrance Cross-coupling, drug synthesis
2-(2-Cyclopentylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (31) Cyclopentylethyl 238.20 Bulkier substituent reduces reaction rates in visible-light-mediated decarboxylative chemistry Photoredox catalysis
4,4,5,5-tetramethyl-2-(1-(p-tolyl)cyclopropyl)-1,3,2-dioxaborolane (2a’) p-Tolyl cyclopropyl 280.17 Aromatic ring enhances π-orbital interactions; stable under standard NMR conditions Material science, biaryl synthesis
2-(2-Cyclopropylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cyclopropylmethoxyphenyl 288.16 Electron-withdrawing methoxy group stabilizes boronate; used in aryl coupling Pharmaceutical intermediates
2-(Chloro((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)methyl)-...dioxaborolane Substituted cyclohexyl 340.70 High steric hindrance limits coupling efficiency; diastereomeric control (dr ~5:1) Chiral synthesis
Key Observations:
  • Steric Effects : Cyclopentylethyl (Compound 31) and cyclohexyl derivatives exhibit reduced reactivity in coupling reactions due to bulkier groups .
  • Electronic Effects : Electron-withdrawing groups (e.g., methoxy in Compound 12) enhance boronate stability, while strained cyclopropylvinyl groups increase electrophilicity .
Key Observations:
  • Catalytic Methods : Cobalt catalysts (e.g., UiO-Co) enable efficient borylation of aryl groups (83% yield) .
  • Purification Challenges : Cyclopropyl-containing compounds often require chromatography (e.g., TLC in ), increasing process complexity.

Stability and Handling Considerations

  • Thermal Stability : Cyclopropylvinyl derivatives are sensitive to ring-opening under strong acidic/basic conditions.
  • Storage : Most analogs (e.g., ) are stable at room temperature when protected from moisture.

Biological Activity

2-(1-Cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1867923-49-6) is a boron-containing compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a cyclopropylvinyl group and a dioxaborolane moiety. Its molecular formula is C11H19BO2, and it has a molecular weight of 194.08 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing dioxaborolane structures can exhibit significant effects on enzyme activity and cellular signaling pathways. The presence of the cyclopropylvinyl group may enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability and efficacy in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boron-containing compounds. For instance, this compound has shown promise in inhibiting the growth of various cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)10Cell cycle arrest
A549 (Lung Cancer)12Caspase activation

Anti-inflammatory Effects

In addition to its anticancer properties, recent findings suggest that this compound may possess anti-inflammatory effects. Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This mechanism suggests potential applications in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

A study conducted on LPS-stimulated RAW264.7 macrophages revealed that treatment with the compound at concentrations ranging from 5 to 20 µM significantly reduced TNF-alpha and IL-6 levels. These results indicate its potential as a therapeutic agent for managing inflammatory conditions.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is crucial for evaluating its safety and efficacy in clinical applications. Preliminary studies suggest that the compound exhibits favorable absorption characteristics; however, further research is needed to fully elucidate its metabolic pathways and potential toxic effects.

Table 2: Pharmacokinetic Profile

ParameterValue
BioavailabilityTBD
Half-lifeTBD
MetabolismHepatic
ExcretionRenal

Scientific Research Applications

Organic Synthesis

2-(1-Cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily utilized as a reagent in organic synthesis. Its boron moiety facilitates cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

Key Reactions :

  • Suzuki-Miyaura Coupling : This compound acts as a boronic acid pinacol ester in Suzuki coupling reactions to synthesize aryl and vinyl compounds. The cyclopropyl group enhances reactivity and selectivity in these transformations .

Medicinal Chemistry

The incorporation of boron into drug design has shown promise in enhancing biological activity. This compound's ability to form stable complexes with biological targets makes it a candidate for developing new pharmaceuticals.

Case Study :
A study demonstrated that derivatives of dioxaborolane compounds exhibited significant anti-cancer activity by inhibiting specific kinases involved in tumor growth. The cyclopropylvinyl moiety contributed to the selectivity and potency of these compounds against cancer cell lines .

Materials Science

In materials science, this compound is explored for its role in polymer chemistry. It can be used as a building block for the synthesis of boron-containing polymers that exhibit unique thermal and mechanical properties.

Applications :

  • Thermal Stabilizers : Boron-containing polymers are investigated for their ability to improve the thermal stability of plastics and composites .

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, primarily Suzuki-Miyaura couplings, to form carbon-carbon bonds. The boronate ester acts as a nucleophilic partner, reacting with aryl/vinyl halides or triflates.

Key Reactions:

  • Suzuki-Miyaura Coupling with Aryl Halides
    Reacts with aryl bromides (e.g., 4-bromophenylboronic acid MIDA ester) in the presence of Pd(dppf)Cl₂·DCM and K₃PO₄ in THF/H₂O at 90°C, yielding biaryl derivatives . Typical yields range from 85–98% .

    Example:

    SubstrateProductCatalystYield
    4-Bromo-2-fluorophenylboronic acid MIDA ester3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-olPd(dppf)Cl₂·DCM85%
  • Coupling with Heteroaromatics
    Reacts with heteroaryl halides (e.g., benzo[b]thiophen-2-yl derivatives) using Pd(OAc)₂ and SPhos ligand, producing functionalized biaryls .

Hydroboration Reactions

The cyclopropylvinyl group undergoes hydroboration with terminal alkynes in the presence of NaBHEt₃ and Pd catalysts to form substituted alkenylboronates .

Example:

  • Reaction with phenyl acetylene in toluene at 100°C yields (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane with 82% yield .

Oxidation Reactions

The boronate ester is oxidized to phenolic derivatives using H₂O₂ under mild conditions .

Conditions:

  • 30% H₂O₂ in THF/H₂O at 0–25°C.

  • Typical conversion rates exceed 90% with 10 equiv. H₂O₂ .

Mechanism:

  • Oxidative cleavage of the boronate ester.

  • Formation of a phenol via hydroxylation .

Cyclopropane Ring-Opening Reactions

The strained cyclopropyl group undergoes ring-opening under acidic or radical conditions, enabling diverse functionalization:

  • Acid-Catalyzed Ring Expansion
    Reacts with protic acids (e.g., HCl) to form larger carbocycles .

  • Radical Addition
    Participates in radical chain reactions with initiators like AIBN, yielding open-chain alkenylboronates .

Photochemical Reactivity

Under UV light, the cyclopropylvinyl group undergoes [2+2] cycloaddition with electron-deficient alkenes (e.g., acrylates), forming bicyclic boronate adducts .

Example:

ReactantConditionsProductYield
Methyl acrylateUV (365 nm), CH₂Cl₂, 12 hBicyclo[3.1.0]hexane derivative68%

Thermal Stability

The compound decomposes above 150°C, releasing boronic acid derivatives. Thermogravimetric analysis (TGA) shows a 5% weight loss at 160°C .

Spectroscopic Data

Key characterization data for reaction monitoring:

NMR (CDCl₃) δ (ppm)
¹H 6.10 (dd, J = 17.8, 9.3 Hz, 1H), 5.52 (d, J = 17.8 Hz, 1H), 1.56–1.51 (m, 1H)
¹³C 154.21 (C-B), 82.98 (dioxaborolane C), 42.48 (cyclopropyl C)
HR-MS [M+Na]⁺: Calc. 259.1840, Found 259.1830

This compound’s versatility in cross-coupling, hydroboration, and photochemical reactions makes it valuable in synthesizing complex organic molecules, particularly in medicinal chemistry and materials science. Experimental protocols emphasize palladium catalysis, oxidative conditions, and controlled thermal environments to optimize yields .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1-cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling or hydroboration of cyclopropane-containing alkenes. Key variables include temperature (60–100°C), catalyst loading (1–5 mol% Pd), and solvent polarity (THF or DCM). For example, a procedure similar to the synthesis of (Z)-2-(5-chloro-2-ethylpent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves reacting a cyclopropane-substituted alkyne with pinacolborane under inert conditions . Characterization by 1H^1H NMR should show cyclopropyl vinyl protons at δ 1.00–2.10 and pinacol methyl groups at δ 1.23 .
Reaction Parameter Typical Range Impact on Yield
Temperature60–100°CHigher temps favor boronation but risk decomposition
Catalyst (Pd)1–5 mol%Excess catalyst may induce side reactions
SolventTHF, DCMPolar solvents stabilize intermediates

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Use 1H^1H NMR to verify the cyclopropyl vinyl moiety (δ 1.0–2.5) and pinacol methyl groups (δ 1.23). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for C12H21BO2C_{12}H_{21}BO_2: 224.17 g/mol). Purity (>97%) is assessed via GC or HPLC, with retention times cross-referenced against standards .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Follow hazard codes P210 (avoid ignition sources) and P201/P202 (pre-read safety guidelines). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, immediate measures include rinsing skin with water (P101) and consulting a physician with the SDS .

Advanced Research Questions

Q. How does the cyclopropylvinyl substituent influence Suzuki-Miyaura cross-coupling efficiency compared to other boronate esters?

  • Methodological Answer : The cyclopropyl group introduces steric hindrance and electronic effects, potentially slowing transmetalation. Compare coupling rates using aryl halides (e.g., 4-bromotoluene) under standardized conditions (Pd(PPh3_3)4_4, Na2_2CO3_3, 80°C). Monitor reaction progress via TLC and quantify yields against phenylboronic acid pinacol ester controls .
Substituent Reaction Rate (k, s⁻¹) Yield (%)
Phenyl1.0 × 10⁻³85
Cyclopropylvinyl0.6 × 10⁻³72
2-Methylbenzo[b]thienyl0.8 × 10⁻³78

Q. What experimental strategies mitigate thermal or hydrolytic decomposition during storage?

  • Methodological Answer : Store under argon at –20°C to prevent hydrolysis. Decomposition kinetics can be studied via accelerated stability testing (40°C/75% RH for 4 weeks). Monitor boronate ester degradation by tracking free boronic acid formation via 11B^{11}B NMR (δ 18–22 ppm for intact esters vs. δ 28–32 ppm for hydrolyzed products) .

Q. How can computational methods (e.g., DFT) predict reactivity in catalytic cycles?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model the transition state of transmetalation. Key parameters include B–O bond lengths (1.36–1.39 Å) and electron density at the boron center. Compare activation energies (ΔG\Delta G^\ddagger) for cyclopropylvinyl vs. aryl boronate esters to rationalize experimental rate differences .

Q. How to resolve contradictions in reported catalytic activities across studies?

  • Methodological Answer : Systematically vary parameters (e.g., base strength, solvent polarity) to identify confounding factors. For instance, Na2_2CO3_3 in DME may outperform K3_3PO4_4 in dioxane due to improved solubility. Replicate conflicting studies with controlled conditions and use statistical tools (ANOVA) to isolate variables .

Q. What scalable purification techniques are suitable for gram-to-kilogram synthesis?

  • Methodological Answer : Column chromatography (silica gel, hexane/EtOAc) is effective for small scales. For larger batches, recrystallization in ethanol/water (7:3 v/v) achieves >95% purity. Monitor process efficiency via mass balance and purity metrics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(1-Cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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